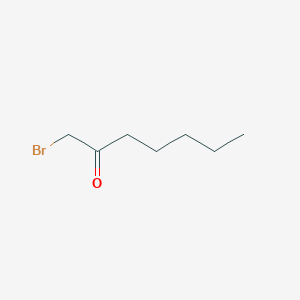

1-Bromoheptan-2-one

説明

1-Bromoheptan-2-one is a brominated ketone that serves as a building block in organic synthesis. It is characterized by the presence of a bromine atom on the first carbon and a ketone functional group on the second carbon of a heptane chain. The compound is of interest due to its potential applications in the synthesis of various organic molecules and its involvement in different chemical reactions.

Synthesis Analysis

The synthesis of brominated organic compounds like 1-Bromoheptan-2-one often involves the use of reagents that can introduce bromine atoms into organic substrates. For instance, 1-bromo-1-lithioethene is a practical reagent that can undergo clean 1,2-addition with ketones to afford brominated alcohols . Similarly, the synthesis of a 1-bromoalumole demonstrates the potential of brominated intermediates for the functionalization of other compounds . Although these examples do not directly describe the synthesis of 1-Bromoheptan-2-one, they provide insight into the methodologies that could be applied for its preparation.

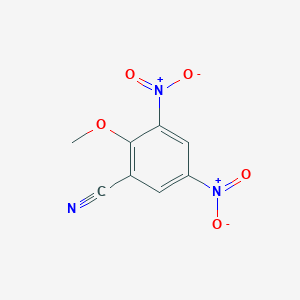

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized by the influence of the bromine atom on the overall geometry and reactivity. For example, the dimeric structure of a 1-bromoalumole in the crystalline state and the specific crystalline structure of 1-bromo-1-lithioethene highlight the impact of bromine on the molecular architecture. These structural features can affect the reactivity and selectivity of the molecules in subsequent chemical reactions.

Chemical Reactions Analysis

1-Bromoheptan-2-one can participate in various chemical reactions due to its functional groups. The reactivity of similar brominated compounds has been explored in different contexts. For example, 1-bromo-3-buten-2-one has been investigated as a building block for organic synthesis, where it can undergo reduction and react with primary amines and activated methylene compounds . Additionally, brominated compounds can be involved in intramolecular reactions, such as the intramolecular Darzens reaction and electrocyclic reactions , leading to the formation of cyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromoheptan-2-one would be influenced by the presence of the bromine atom and the ketone group. Bromine is a heavy atom that can impart significant mass and polarizability to the molecule, potentially affecting its boiling point, density, and refractive index. The ketone group is a polar functional group that can engage in hydrogen bonding and other dipole-dipole interactions, influencing the compound's solubility and reactivity. While the provided papers do not directly report the physical and chemical properties of 1-Bromoheptan-2-one, they do offer insights into the behavior of structurally related brominated compounds [1-10].

科学的研究の応用

Glutathione Depletion in Hepatocytes : 1-Bromoheptan-2-one has been studied for its effects on intracellular glutathione (GSH) levels in rat hepatocytes. It was found to deplete cellular GSH levels significantly without causing cytotoxicity, making it useful for studying the role of GSH in xenobiotic cytotoxicity (Khan & O'Brien, 1991).

Self-Assembly on Graphite : 1-Bromoheptan-2-one shows unique structural properties when forming self-assembled monolayers on graphite. This includes a distinctive herringbone structure and head-to-head assembly of bromine atoms, which is crucial for understanding surface chemistry and material science applications (Florio et al., 2008).

Density Measurements : The density of 1-Bromoheptan-2-one has been measured over a range of temperatures, providing essential data for thermophysical property research and chemical engineering applications (Bolotnikov et al., 2007).

Monolayer Adsorption Studies : Research has been conducted on the adsorption of 1-Bromoheptan-2-one on graphite, including X-ray diffraction and differential scanning calorimetry studies. This research is important for understanding molecular interactions and adsorption phenomena (Sun et al., 2012).

Viscosity and Thermodynamic Studies : Experimental data on the viscosity of 1-Bromoheptan-2-one have been reported, contributing to a better understanding of its behavior in various temperature conditions. This is vital for applications in fluid dynamics and chemical process design (Ryshkova et al., 2020).

Heat Capacity and Compressibility : Research on the isobaric heat capacity and isothermal compressibility of 1-Bromoheptan-2-one provides insights into its fluctuational properties and volume fluctuations, which are important for material science and thermodynamics studies (Korotkovskii et al., 2016).

Safety And Hazards

特性

IUPAC Name |

1-bromoheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-2-3-4-5-7(9)6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTWZRNOJCMIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498022 | |

| Record name | 1-Bromoheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromoheptan-2-one | |

CAS RN |

16339-93-8 | |

| Record name | 1-Bromoheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)